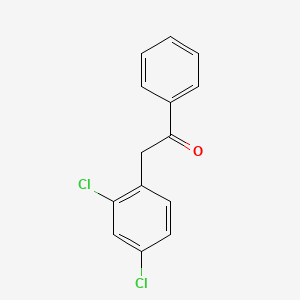

2-(2,4-Dichlorophenyl)-1-phenylethan-1-one

Description

Structural Definition and Nomenclature of the Chemical Compound

The chemical structure of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one consists of a phenylethan-1-one backbone where a 2,4-dichlorophenyl group is attached to the second carbon of the ethanone (B97240) chain. The systematic IUPAC name for this compound is this compound. It is also known by other names such as 2-(2,4-dichlorophenyl)acetophenone.

Table 1: Chemical and Physical Properties of 1-(2,4-Dichlorophenyl)ethan-1-one

| Property | Value |

| CAS Number | 2234-16-4 |

| Molecular Formula | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 33-34 °C |

| Boiling Point | 245-247 °C |

| Solubility | Soluble in alcohol |

Note: The data in this table pertains to the structural isomer 1-(2,4-Dichlorophenyl)ethan-1-one.

Importance of the 2,4-Dichlorophenyl Moiety in Chemical Research

The 2,4-dichlorophenyl group is a common structural motif in many biologically active compounds. The presence of chlorine atoms on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This moiety is found in various pharmaceuticals and agrochemicals, contributing to their desired therapeutic or pesticidal effects. For instance, the 2,4-dichlorophenyl group is a key component of several antifungal agents, where it plays a crucial role in the drug's mechanism of action.

Significance of the Phenylethan-1-one Core in Synthetic Design

The phenylethan-1-one core, also known as acetophenone (B1666503), is a fundamental building block in organic synthesis. wikipedia.org It is the simplest aromatic ketone and serves as a precursor to a wide range of resins and fragrances. wikipedia.org The carbonyl group and the adjacent alpha-carbon in the phenylethan-1-one structure are key reactive sites, allowing for a variety of chemical modifications. These include nucleophilic addition to the carbonyl carbon and enolate formation at the alpha-carbon, which enables alkylation and condensation reactions. This versatility makes the phenylethan-1-one core a valuable starting point for constructing more elaborate molecular architectures.

Overview of the Chemical Compound's Role as a Synthetic Intermediate and Building Block

Due to the reactive nature of its constituent parts, this compound is a valuable synthetic intermediate. While specific applications for this exact isomer are not extensively documented, its close relatives are used in the synthesis of various important organic molecules.

For example, the related compound 2-(4-Chlorophenyl)-1-phenylethanone is an intermediate in the synthesis of pyrrobutamine, an antihistaminic agent. It is also used as a reagent in the preparation of 2,3-diaryl-6,7-dihydro-5H-1,4-diazepines, which have shown potential antileukemic and antiplatelet properties. chemicalbook.com

Similarly, the structural isomer 1-(2,4-Dichlorophenyl)ethan-1-one is a known intermediate in the synthesis of antifungal agents like ketoconazole. The synthesis of such compounds often involves reactions at the carbonyl group or the alpha-carbon of the ethanone moiety.

Potential synthetic routes to this compound itself could involve a Friedel-Crafts acylation of benzene (B151609) with 2,4-dichlorophenylacetyl chloride, or the alkylation of acetophenone with a 2,4-dichlorobenzyl halide. chemguide.co.ukresearchgate.net

Structure

3D Structure

Properties

CAS No. |

93534-20-4 |

|---|---|

Molecular Formula |

C14H10Cl2O |

Molecular Weight |

265.1 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)-1-phenylethanone |

InChI |

InChI=1S/C14H10Cl2O/c15-12-7-6-11(13(16)9-12)8-14(17)10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

YPCQAUZVBPKUDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 2 2,4 Dichlorophenyl 1 Phenylethan 1 One

Reactivity of the Ketone Carbonyl Group and Alpha-Methylene Carbon

The presence of a carbonyl group and adjacent acidic protons on the alpha-methylene carbon are pivotal to the reactivity of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one. These features allow for a broad spectrum of reactions, including nucleophilic additions to the carbonyl and substitutions at the alpha-carbon.

Nucleophilic Additions to the Carbonyl

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. A primary example of this reactivity is the reduction of the ketone to a secondary alcohol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common choice due to its selectivity and mild reaction conditions. The resulting product is 2-(2,4-dichlorophenyl)-1-phenylethanol.

The general reaction scheme for the reduction of a similar compound, 2,2',4'-trichloroacetophenone, to 1-(2,4-dichlorophenyl)-2-chloroethanol has been reported, demonstrating the feasibility of this transformation. researchgate.net In a study on a related compound, the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone was accomplished using a biocatalyst, yielding the corresponding chiral alcohol. researchgate.net

Table 1: Examples of Nucleophilic Addition to the Carbonyl Group of Related Ketones

| Starting Material | Reagent | Product | Reference |

| 2,2',4'-Trichloroacetophenone | Sodium Borohydride | 1-(2,4-Dichlorophenyl)-2-chloroethanol | researchgate.net |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Biocatalyst (Cyberlindnera saturnus) | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | researchgate.net |

Reactions Involving the Acidic Alpha-Hydrogens

The methylene (B1212753) protons situated between the phenyl and 2,4-dichlorophenyl rings are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the alpha-position.

While specific alkylation or halogenation reactions for this compound are not extensively documented in the provided search results, the existence of derivatives such as 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone suggests that substitution at the alpha-position is a viable synthetic route. nih.gov In this derivative, a triazole moiety is attached to the alpha-carbon, indicating a reaction pathway that likely involves the nucleophilic character of the enolate intermediate.

Functionalization of the 2,4-Dichlorophenyl Moiety

The 2,4-dichlorophenyl ring offers additional opportunities for derivatization through aromatic substitution and cross-coupling reactions. The electronic properties of the chlorine atoms and the phenyl ketone group influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

The 2,4-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms and the carbonyl group. However, under forcing conditions with strong electrophiles, substitution can occur. The chlorine atoms are ortho, para-directing, while the acyl group is a meta-director. The directing effects of these substituents would guide incoming electrophiles to the available positions on the aromatic ring.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the 2,4-dichlorophenyl ring, enhanced by the two chlorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAF). In these reactions, a strong nucleophile can displace one of the chlorine atoms. The position of substitution will depend on the reaction conditions and the nature of the nucleophile. Generally, the chlorine atom ortho or para to the electron-withdrawing ketone group would be more activated towards substitution.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bonds on the 2,4-dichlorophenyl ring are suitable handles for metal-catalyzed cross-coupling reactions. Palladium- or nickel-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds. These reactions would involve the oxidative addition of a low-valent metal catalyst into one of the C-Cl bonds, followed by transmetalation (for Suzuki) or reaction with an alkene (for Heck) or an amine (for Buchwald-Hartwig), and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. This approach allows for the introduction of a wide array of substituents onto the aromatic ring.

Synthesis of Complex Heterocyclic Derivatives Incorporating the Chemical Compound's Structural Features

The structural backbone of this compound, characterized by a phenylethan-1-one core, serves as a versatile synthon for the construction of various complex heterocyclic systems. Strategic chemical modifications of this compound and its close analogues can lead to the formation of medicinally relevant scaffolds such as pyrroles, oxazoles, and dihydropyrimidinones.

The synthesis of pyrrole (B145914) rings from α-amino ketones is a well-established strategy in heterocyclic chemistry, most notably through the Knorr pyrrole synthesis. pharmaguideline.com This method involves the condensation of an α-amino ketone with a compound containing an activated methylene group, such as a β-ketoester. pharmaguideline.com A scaffold like 2-((2,4-dichlorophenyl)amino)-1-phenylethan-1-one, which is an α-amino ketone derivative, is an ideal starting material for such transformations.

In a typical Knorr synthesis, the α-amino ketone condenses with the β-dicarbonyl compound to form an intermediate that subsequently cyclizes and dehydrates to yield the substituted pyrrole. The reaction is generally catalyzed by an acid or can proceed thermally.

Another relevant approach is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.comorganic-chemistry.org While the primary compound of interest is not a 1,4-dicarbonyl, it can be a precursor to one. For instance, functionalization of the carbon alpha to the dichlorophenyl ring could potentially lead to a suitable 1,4-dicarbonyl intermediate, which could then be cyclized with an amine to form a pyrrole ring.

A general representation of the Knorr pyrrole synthesis using an α-amino ketone is shown below:

| Reactant A | Reactant B | Conditions | Product |

| α-Amino ketone (e.g., 2-((2,4-dichlorophenyl)amino)-1-phenylethan-1-one) | β-Dicarbonyl compound (e.g., ethyl acetoacetate) | Acid or heat | Substituted Pyrrole |

This strategic approach allows for the incorporation of the 2,4-dichlorophenyl and phenyl moieties directly into the final pyrrole structure, providing a pathway to novel derivatives with potential biological activities. nih.gov

The phenylethan-1-one structural unit is a key precursor for synthesizing oxazole (B20620) derivatives through several classical methods. One of the most prominent methods is the Robinson-Gabriel synthesis, which utilizes an α-acylamino ketone as the key intermediate. pharmaguideline.com A precursor like this compound can be converted into the required α-acylamino ketone. This conversion typically involves α-halogenation of the ketone followed by reaction with an amide. The resulting intermediate is then cyclized and dehydrated, often using reagents like sulfuric acid or phosphorus oxychloride, to yield a 2,5-disubstituted oxazole. pharmaguideline.com

Another powerful method is the van Leusen oxazole synthesis. nih.govijpsonline.com This reaction constructs the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC) in the presence of a base. ijpsonline.comorganic-chemistry.org While the phenylethan-1-one precursor is not a direct substrate, it can be chemically transformed into a suitable aldehyde to participate in this reaction, thereby incorporating its core structure into the final oxazole product.

| Synthesis Method | Key Precursor(s) | Key Reagents | Product Type |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | H₂SO₄, POCl₃, or PCl₅ | 2,5-Disubstituted oxazole |

| van Leusen Synthesis | Aldehyde, Tosylmethylisocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted oxazole |

These synthetic routes demonstrate the utility of the phenylethan-1-one core in accessing the oxazole scaffold, a privileged structure in medicinal chemistry. nih.gov

The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). mdpi.com The ethanone (B97240) linkage present in this compound makes it a suitable ketone component for this reaction, reacting in place of a simple β-ketoester.

This one-pot synthesis is typically catalyzed by a Brønsted or Lewis acid and is valued for its operational simplicity and high atom economy. mdpi.comichem.md By reacting this compound with an appropriate aldehyde and urea, it is possible to construct a dihydropyrimidinone ring that incorporates the dichlorophenyl and phenyl groups. The reaction proceeds through the formation of an acyl imine intermediate from the aldehyde and urea, which then undergoes condensation with the enolate of the ethanone component, followed by cyclization and dehydration to yield the final DHPM product. chemmethod.com

Numerous catalysts and reaction conditions have been developed to optimize the Biginelli reaction, including the use of green and reusable catalysts. ichem.mdchemmethod.com

| Catalyst | Solvent | Conditions | Yield | Reference |

| HPA-Clay | Ethanol | Reflux | 87% | ichem.md |

| HPA-Clay | Solvent-free | Reflux (1h) | 92-96% | ichem.md |

| Hydrogel | Ethanol | Reflux | ~94% | chemmethod.com |

| H₂SO₄ (catalytic) | None | 80 °C | 81-91% (at pH 5) | jmchemsci.comresearchgate.net |

| Silicotungstic acid on Amberlyst-15 | Solvent-free | Heat | High | mdpi.com |

This methodology provides a direct route to complex dihydropyrimidinone derivatives featuring the core structure of the parent ethanone compound.

Chiral Derivatization and Stereoselective Synthetic Approaches

The this compound molecule is prochiral, as the methylene carbon (C2) is positioned between two different phenyl groups and adjacent to a carbonyl group. Stereoselective reduction of the ketone functionality introduces a chiral center at C1, leading to the formation of enantiomeric alcohols, (R)- and (S)-2-(2,4-dichlorophenyl)-1-phenylethan-1-ol. Achieving high enantioselectivity in this reduction is a key goal of stereoselective synthesis. This can be accomplished using chiral reducing agents or through catalytic hydrogenation with chiral catalysts.

Once a mixture of enantiomers is produced, chiral derivatization can be employed for their analysis and separation. Chiral derivatizing agents (CDAs) are optically pure compounds that react with both enantiomers in a mixture to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or chromatography (HPLC, GC). wikipedia.orgnih.gov

A widely used CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org Reaction of the enantiomeric alcohols with Mosher's acid chloride forms diastereomeric Mosher's esters, which typically exhibit distinct signals in ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess (ee) of the original alcohol mixture. Another common agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent), which is particularly useful for chiral amines but can be adapted for other functional groups. nih.gov

These stereoselective and derivatization strategies are crucial for investigating the specific biological activities of individual stereoisomers derived from this compound.

Mechanistic Investigations and Reaction Dynamics of the Chemical Compound S Transformations

Elucidation of Reaction Pathways and Intermediates

Comprehensive studies detailing the reaction pathways and intermediates specifically for the transformations of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one are not readily found.

Detailed Steps in Aerobic Oxidative Radical Addition

While no studies directly outline the aerobic oxidative radical addition mechanism for this compound, the broader class of deoxybenzoins has been subject to such investigations. Generally, the aerobic oxidation of deoxybenzoins can be catalyzed by various systems. For instance, metal-free aerobic oxidation of alkyl aromatics can proceed via a hydrogen atom transfer (HAT) mechanism, where a catalyst initiates the formation of a radical species that then reacts with molecular oxygen. The resulting peroxyl radical can then propagate the radical chain reaction, leading to the oxygenated product. The specific intermediates in such a pathway would likely include a carbon-centered radical at the benzylic position, a peroxyl radical, and a hydroperoxide species. However, without specific experimental data for this compound, this remains a generalized proposal.

Mechanisms of Derivatization Reactions

There is a lack of specific information in the scientific literature regarding the mechanisms of derivatization reactions involving this compound.

Kinetic and Thermodynamic Studies of Reaction Processes

A thorough search of scientific databases reveals no specific kinetic or thermodynamic data for the reaction processes of this compound. To determine the spontaneity and rate of its transformations, dedicated experimental studies would be required to measure key parameters such as rate constants, activation energies, and changes in enthalpy and entropy.

Isotope Labeling Experiments for Mechanistic Probing

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. However, there are no published studies that have employed isotope labeling to probe the mechanistic details of reactions involving this compound. Such experiments would be invaluable in confirming proposed reaction pathways, such as the origin of oxygen atoms in an aerobic oxidation or the nature of bond-breaking and bond-forming steps.

Influence of Electronic and Steric Effects on Reaction Selectivity and Rate

The reactivity of this compound is expected to be influenced by both electronic and steric factors, although specific studies are lacking.

The 2,4-dichloro-substituted phenyl ring possesses strong electron-withdrawing properties due to the inductive effect of the chlorine atoms. This electronic effect would render the adjacent benzylic protons more acidic and could influence the stability of any radical or carbocation intermediates formed at that position. A study on the related compound, 3-(2,4-dichlorophenyl)-1-(4′-X-phenyl)-2-propen-1-one, demonstrated the transmission of electronic effects from substituents through the carbon framework, which could be analogously expected in this compound. researchgate.net

Sterically, the presence of a chlorine atom at the ortho position of the dichlorophenyl group could introduce steric hindrance around the adjacent methylene (B1212753) group. This steric bulk could affect the approach of reagents and influence the regioselectivity of certain reactions. In general, ketones are less reactive than aldehydes towards nucleophilic attack, partly due to greater steric hindrance around the carbonyl carbon. doubtnut.comreddit.com The specific impact of the 2,4-dichlorophenyl group on the reaction rates and selectivity of this compound would need to be determined through comparative experimental studies.

Computational Chemistry and Theoretical Studies of 2 2,4 Dichlorophenyl 1 Phenylethan 1 One

Application of Density Functional Theory (DFT) for Electronic Structure Characterization

Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for investigating the electronic properties of molecules. DFT calculations, often utilizing functionals like B3LYP, provide a balance between accuracy and computational cost, making them well-suited for studying medium-sized organic molecules. For compounds containing the 2,4-dichlorophenyl moiety, DFT has been successfully applied to determine optimized geometries, vibrational frequencies, and a host of electronic parameters that govern their reactivity and stability.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In a molecule like 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one, the HOMO is expected to be localized on the more electron-rich regions, likely the phenyl ring, while the LUMO would be centered on the electron-deficient parts, such as the carbonyl group and the dichlorophenyl ring. The electron-withdrawing nature of the chlorine atoms would lower the energy of the LUMO. A representative analysis of FMOs for a structurally similar compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, reveals the distribution and energies of these orbitals, providing insights into the potential reactive sites for nucleophilic and electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar Compound (Data is illustrative and based on calculations for (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -2.35 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the phenyl and dichlorophenyl rings would exhibit positive potential. The electron-rich areas of the aromatic rings would also show some negative potential, while the regions near the electron-withdrawing chlorine atoms would be less negative or even slightly positive. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. These charges provide a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and electrostatic interactions.

Table 2: Representative Mulliken Atomic Charges for Key Atoms in a Structurally Similar Compound (Data is illustrative and based on general principles of electron distribution in similar molecules)

| Atom | Illustrative Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Carbon | +0.45 |

| Carbonyl Oxygen | -0.50 |

| Chlorine (ortho) | -0.15 |

| Chlorine (para) | -0.12 |

| Carbon attached to ortho-Chlorine | +0.20 |

| Carbon attached to para-Chlorine | +0.10 |

From the energies of the frontier molecular orbitals, several quantum chemical parameters can be derived that provide further insights into the reactivity of a molecule. These include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as half the HOMO-LUMO gap. A higher value of hardness indicates greater stability and lower reactivity.

Electronegativity (χ) is the power of an atom in a molecule to attract electrons to itself. It is calculated as the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a function of both electronegativity and chemical hardness.

These parameters are useful for comparing the reactivity of different molecules and for predicting the direction of charge transfer in chemical reactions.

Table 3: Representative Quantum Chemical Parameters for a Structurally Similar Compound (Data is illustrative and based on calculations for (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.075 |

| Electronegativity (χ) | 4.425 |

| Electrophilicity Index (ω) | 4.72 |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. A potential energy surface (PES) map illustrates the energy of a molecule as a function of one or more of its geometric parameters, such as torsion angles.

For this compound, rotation around the single bond connecting the carbonyl carbon and the adjacent methylene (B1212753) group, as well as the bond between the methylene group and the dichlorophenyl ring, will lead to various conformers with different energies. A computational study on a conformationally constrained analogue containing a 1-(2,4-dichlorophenyl) moiety suggests that there can be a significant energy barrier to the rotation of the aryl rings. A detailed PES mapping would identify the most stable (lowest energy) conformer and the energy barriers between different conformations. This information is critical for understanding how the molecule might interact with biological receptors or how it approaches a reactant in a chemical transformation. The most stable conformation is likely one that minimizes steric hindrance between the bulky phenyl and dichlorophenyl groups.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity through Computational Methods

For this compound, computational studies can predict its reactivity towards various reagents. For example, the regioselectivity of an electrophilic aromatic substitution on the phenyl ring can be predicted by examining the relative stability of the possible intermediates. Similarly, the stereoselectivity of a reaction at the carbonyl group, such as a nucleophilic addition, can be assessed by calculating the energies of the transition states leading to different stereoisomeric products. These predictive capabilities are a cornerstone of modern chemical research, enabling the design of more efficient and selective synthetic routes. The FMO and MEP analyses described earlier provide a qualitative prediction of reactivity, which can be quantified through the calculation of reaction pathways and transition states.

Therefore, section "5.4. Theoretical Studies of Intermolecular Interactions and their Impact on Reaction Pathways" cannot be provided at this time due to the absence of specific data and research findings for the target molecule.

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. The protons of the methylene (B1212753) bridge (–CH₂–) are expected to appear as a singlet, integrating to two protons. The aromatic protons on the unsubstituted phenyl ring and the dichlorophenyl ring will appear as multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include the carbonyl carbon (C=O), which is typically observed far downfield, the methylene carbon (–CH₂–), and the various aromatic carbons. The number of signals in the aromatic region confirms the substitution pattern of the phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values and can vary based on solvent and experimental conditions.

| Assignment | Technique | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | ¹³C NMR | ~195-200 |

| Aromatic C (Phenyl) | ¹³C NMR | ~128-138 |

| Aromatic C (Dichlorophenyl) | ¹³C NMR | ~127-135 |

| -CH₂- | ¹³C NMR | ~45-50 |

| Aromatic H (Phenyl) | ¹H NMR | ~7.4-8.1 (multiplet) |

| Aromatic H (Dichlorophenyl) | ¹H NMR | ~7.2-7.5 (multiplet) |

| -CH₂- | ¹H NMR | ~4.3 (singlet) |

Two-dimensional NMR techniques are employed to resolve structural ambiguities and provide definitive assignments by revealing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com In this compound, COSY would show correlations among the protons within each aromatic ring, helping to assign specific protons to their respective positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.eduyoutube.com This technique would be used to unambiguously assign the chemical shifts of the methylene carbon and the protonated aromatic carbons by linking their respective ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is particularly useful for determining the preferred conformation of the molecule in solution by observing through-space interactions, for example, between the methylene protons and the ortho-protons of the phenyl ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. msu.edu It is an excellent technique for identifying the functional groups present in a compound. For this compound, the key vibrational modes are associated with the carbonyl group, the aromatic rings, the C-Cl bonds, and the methylene group. researchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Rings | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 3000-2850 | Medium-Weak |

| C=O Stretch | Ketone | ~1685 | Strong |

| C=C Stretch | Aromatic Rings | 1600-1450 | Medium |

| C-Cl Stretch | Aryl Halide | 850-750 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For C₁₄H₁₀Cl₂O, the calculated exact mass can be compared to the experimental value to confirm the molecular formula with high confidence.

Furthermore, HRMS is used to analyze the fragmentation patterns of the molecule under ionization, which provides valuable structural information. kobv.deresearchgate.net In the mass spectrum of this compound, characteristic fragmentation would likely involve cleavage alpha to the carbonyl group.

Key Expected Fragments:

Molecular Ion [M]⁺ : The intact molecule with one electron removed.

Benzoyl Cation [C₆H₅CO]⁺ : A prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the methylene carbon.

2,4-Dichlorobenzyl Cation [C₇H₅Cl₂]⁺ : Formed by the alternative alpha-cleavage, resulting in the loss of the benzoyl radical.

Phenyl Cation [C₆H₅]⁺ : Arising from the loss of a CO molecule from the benzoyl cation.

Table 3: HRMS Data for this compound (C₁₄H₁₀Cl₂O)

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₁₄H₁₀³⁵Cl₂O]⁺ | 279.0108 |

| [M+2]⁺ | [C₁₄H₁₀³⁵Cl³⁷ClO]⁺ | 281.0079 |

| [C₆H₅CO]⁺ | [C₇H₅O]⁺ | 105.0335 |

| [C₇H₅Cl₂]⁺ | [C₇H₅³⁵Cl₂]⁺ | 158.9819 |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aalto.fi By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be generated. echemcom.com This method provides unambiguous proof of the molecular structure and reveals information about intermolecular interactions in the solid state. researchgate.net

The data obtained from SC-XRD allows for a detailed geometric analysis of the molecule. researchgate.net

Bond Lengths : These are the distances between the nuclei of two bonded atoms. The C=O bond of the ketone will be significantly shorter than the C-C single bonds. Aromatic C-C bonds will have lengths intermediate between typical single and double bonds.

Bond Angles : These are the angles formed by three connected atoms. The geometry around the sp² hybridized carbonyl carbon is expected to be trigonal planar with angles close to 120°. The angles within the aromatic rings will be approximately 120°, while the geometry around the sp³ hybridized methylene carbon will be tetrahedral, with angles near 109.5°.

Table 4: Representative Geometric Parameters from SC-XRD of a Related Dichlorophenyl Derivative Note: Data is illustrative and based on published structures of similar compounds. nih.govnih.gov

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |

| Bond Length | C(carbonyl)-C(methylene) | ~1.52 Å |

| Bond Length | C(aromatic)-Cl | ~1.74 Å |

| Bond Angle | C(phenyl)-C(carbonyl)-C(methylene) | ~120° |

| Bond Angle | C(carbonyl)-C(methylene)-C(dichlorophenyl) | ~110° |

| Torsion Angle | C(phenyl)-C(carbonyl)-C(methylene)-C(dichlorophenyl) | Variable (defines conformation) |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking, Van der Waals Interactions)

A detailed investigation of the crystal packing and the specific intermolecular forces governing the supramolecular architecture of this compound cannot be provided without access to its crystallographic information file (CIF). This data is essential to identify and geometrically characterize interactions such as:

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O interactions could be present.

Halogen Bonding: The chlorine substituents on the phenyl ring could act as halogen bond donors.

π-π Stacking: Interactions between the phenyl and dichlorophenyl rings could play a significant role in the crystal packing.

Van der Waals Interactions: These forces would be ubiquitous in the crystal structure.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of high-quality crystal structure data. Without this foundational data for this compound, it is not possible to:

Generate the d_norm surfaces to identify regions of close intermolecular contact.

Create the necessary data tables to summarize these quantitative findings.

Should crystallographic data for this compound become available, a complete and accurate analysis for the requested sections could be performed.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in the Construction of Complex Molecules

The unique scaffold of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one makes it an essential building block for synthesizing more intricate molecules, most notably in the realm of antifungal agents. The core structure is a key component in the synthesis of several imidazole (B134444) and triazole-based antifungal drugs.

A prominent example is its role as a precursor in the synthesis of Sertaconazole, an imidazole antifungal agent. In the synthetic pathway to Sertaconazole, a derivative of the title compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, is a crucial intermediate. This intermediate is prepared from a precursor structurally related to this compound, highlighting the importance of this chemical framework. google.comnih.govnih.gov The synthesis involves the reaction of this alcohol intermediate with 3-bromomethyl-7-chlorobenzo[b]thiophene to form the final ether linkage characteristic of Sertaconazole. google.com

Similarly, the 2-(2,4-dichlorophenyl)ethanone moiety is foundational in the synthesis of other azole antifungals like Ketoconazole. The synthesis of Ketoconazole starts from 2,4-dichloroacetophenone, which undergoes a series of reactions including ketalization, bromination, and subsequent coupling with other heterocyclic moieties to build the final complex structure. amazonaws.comgoogleapis.com The structural elements of this compound are central to the core of these antifungal agents, which function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. nih.gov

The versatility of this building block is further demonstrated in the preparation of a variety of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines, which have shown significant activity against plant pathogenic fungi. nih.gov These syntheses underscore the utility of the dichlorophenyl ethanone (B97240) skeleton in creating a library of compounds with diverse functional groups and potential biological activities.

The following table summarizes key complex molecules derived from precursors structurally related to this compound.

| Starting Material (Precursor) | Key Transformation | Final Complex Molecule | Primary Application |

| 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol | Etherification | Sertaconazole | Antifungal Agent google.comnih.gov |

| 2,4-dichloroacetophenone | Ketalization, Bromination, Cyclization | Ketoconazole | Antifungal Agent amazonaws.comgoogleapis.com |

| 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Amination/Amidation | N-substituted propylamines/amides | Agrochemical Fungicides nih.gov |

| 2,4-difluoro-α-chloroacetophenone | Reaction with triazole, Epoxidation | Azole Antifungal Intermediates | Antifungal Drug Synthesis researchgate.net |

Integration into Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions, involving a sequence of intramolecular reactions, are powerful tools for building molecular complexity efficiently. researchgate.netresearchgate.nettcichemicals.comnih.gov The functional groups within this compound, namely the carbonyl group and the adjacent acidic methylene (B1212753) protons, make it a theoretical candidate for participation in such processes. For instance, the ketone could react with an amine and a cyanide source in a Strecker-type reaction or with β-ketoesters and aldehydes in a Hantzsch dihydropyridine (B1217469) synthesis.

However, a review of the scientific literature does not provide specific examples of this compound being directly utilized in well-established MCRs or cascade reactions. While related structures like 1-arylpenta-3,4-dien-2-ones have been used in one-pot cascade reactions to synthesize 2-arylphenols, rsc.org and various aldehydes are routinely used in the four-component synthesis of pyranopyrazoles, derpharmachemica.comlew.ro direct applications of the title compound are not prominently documented. The potential for its use remains an area for future exploration in synthetic methodology.

Synthetic Routes to Diverse Molecular Architectures with Specific Functional Group Arrangements

The reactive nature of this compound and its derivatives allows for the development of synthetic routes to a wide array of molecular architectures. The activated methylene group and the carbonyl function are key handles for molecular elaboration.

One important transformation is the aldol (B89426) condensation. For example, the related compound 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone readily undergoes aldol condensation with various aryl aldehydes. This reaction yields a series of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one derivatives. researchgate.net This route introduces a carbon-carbon double bond and attaches a new aryl group, significantly diversifying the molecular structure and creating compounds with potential antifungal properties. researchgate.net

Furthermore, this building block is instrumental in constructing various heterocyclic rings. The synthesis of pyrazole (B372694) derivatives, for instance, can be achieved using dichlorophenyl-substituted precursors. A multi-step synthesis starting from related building blocks has led to the discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, a potential cannabinoid-1 receptor inverse agonist. nih.gov This demonstrates the utility of the dichlorophenyl fragment in creating complex, multi-ring systems with specific functionalities for targeted biological activity.

The following table outlines synthetic routes from precursors related to the title compound to different molecular architectures.

| Precursor | Reagents | Reaction Type | Resulting Molecular Architecture |

| 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Aryl aldehydes | Aldol Condensation | 3-Aryl-prop-2-en-1-one derivatives researchgate.net |

| 2-(2,4-dichlorophenyl)ethanol derivative | 3-bromomethyl-7-chlorobenzo[b]thiophene, NaOH | Williamson Ether Synthesis | Thiophene-containing azole antifungals (Sertaconazole) google.com |

| 2,4-dichloroacetophenone | Glycerol, Bromine, Piperazine derivative | Ketalization, Bromination, Nucleophilic Substitution | Dioxolane-containing azole antifungals (Ketoconazole) amazonaws.com |

| 2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propan-1-ol | Various amines/acylating agents | N-alkylation / N-acylation | N-substituted propylamine/amide derivatives nih.gov |

Structure Reactivity Relationship Studies and Analogues of 2 2,4 Dichlorophenyl 1 Phenylethan 1 One

Comparative Analysis with Other Halogenated Ethanones

The halogen atoms on the phenyl ring of an α-halo ethanone (B97240) derivative are not directly involved in bond-breaking or formation at the reactive α-carbon center. However, their electronic influence is transmitted through the aromatic system and the carbonyl group, significantly modulating the reactivity of the α-carbon-halogen bond towards nucleophiles.

The effect of substituents on the reactivity of benzene (B151609) derivatives can be quantified using the Hammett equation, which relates reaction rates (k) to substituent constants (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

Here, k₀ is the rate constant for the unsubstituted compound, σ represents the electronic effect of a substituent in a specific position (meta or para), and ρ characterizes the sensitivity of the reaction to these electronic effects. For nucleophilic substitution reactions of para-substituted phenacyl bromides (a close analogue of phenacyl chlorides), a positive ρ value of approximately +1.05 has been determined. rsc.org This positive value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the transition state and the developing negative charge on the carbonyl oxygen.

Chlorine is an electron-withdrawing group, primarily through its inductive effect. The Hammett substituent constants (σ) for chlorine are positive, reflecting this property.

| Substituent | Position | Hammett Constant (σ) |

|---|---|---|

| -Cl | meta (σ_m) | +0.37 |

| -Cl | para (σ_p) | +0.23 |

The effects of multiple substituents on the phenyl ring are generally considered to be additive. Therefore, the combined electronic effect of two chlorine atoms in the 2,4-positions will be greater than that of a single chlorine atom in either the 2- or 4-position alone. Although the standard Hammett equation does not typically apply to ortho substituents due to steric effects, the electronic-withdrawing nature of an ortho-chloro group is well-established. libretexts.org

Consequently, 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one is expected to be significantly more reactive towards nucleophiles than its monochlorinated counterparts. The two chlorine atoms make the carbonyl carbon more electrophilic and help to stabilize the transition state of nucleophilic attack at the adjacent α-carbon. This increased reactivity can be illustrated by comparing the known reaction rate of a 4-chloro analogue with an estimated rate for the 2,4-dichloro compound in a typical SN2 reaction.

| Compound Analogue | Relative Reactivity | Comment |

|---|---|---|

| 2-Bromo-1-phenylethanone | Baseline | The unsubstituted parent compound. |

| 2-Bromo-1-(4-chlorophenyl)ethanone | More Reactive | The para-chloro group is electron-withdrawing (σ_p = +0.23), increasing the electrophilicity of the reaction center and accelerating the reaction. rsc.org |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Most Reactive (Estimated) | The additive electron-withdrawing effects of two chlorine atoms (ortho and para) lead to a significantly higher predicted reactivity compared to the monochloro analogue. |

The number and position of halogen atoms on the aryl ring systematically influence the reactivity of the ethanone.

Number of Halogens: Increasing the number of electron-withdrawing halogen substituents on the phenyl ring generally increases the rate of nucleophilic substitution at the α-carbon. For instance, a dichlorophenyl derivative will be more reactive than a monochlorophenyl derivative, which in turn is more reactive than the unsubstituted phenyl compound. rsc.org

Position of Halogens: The position of the halogen atom determines the magnitude of its electronic effect. Based on Hammett constants, a chlorine atom in the meta position has a stronger electron-withdrawing effect (σ_m = +0.37) than one in the para position (σ_p = +0.23). While ortho positions are complicated by steric hindrance, their inductive effect is strong. libretexts.org Therefore, the reactivity order for monochloro isomers would generally be ortho > meta > para. The 2,4-dichloro substitution pattern combines the strong inductive effects from both positions, resulting in a highly activated substrate for nucleophilic attack.

Comparative Studies with Other Aryl-Substituted Ethanones and Related Ketones

When compared to other aryl-substituted ethanones, the influence of the substituent is paramount.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups, which are stronger EWGs than chlorine, would render the corresponding ethanone even more reactive towards nucleophiles. For example, kinetic studies on substituted phenacyl bromides show that electron-withdrawing substituents accelerate the reaction. rsc.org

Electron-Donating Groups (EDGs): Conversely, aryl-substituted ethanones bearing electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), are less reactive than their unsubstituted or halogenated counterparts. These groups destabilize the negatively charged transition state of an SN2 reaction, thus slowing the rate.

Non-aromatic Ketones: Compared to simple α-halo ketones like chloroacetone, aryl-substituted variants like this compound have a more electrophilic carbonyl carbon due to the delocalization of the carbonyl group's π-electrons into the phenyl ring. However, the aryl group can also introduce significant steric hindrance. The reactivity is a balance of these electronic and steric factors.

Systematic Investigations of Structural Modifications and their Consequences for Chemical Transformations

Systematic modification of the this compound structure would predictably alter its chemical behavior in various transformations.

Nucleophilic Substitution: As detailed above, modifications to the number and type of substituents on the dichlorophenyl ring would predictably alter SN2 reaction rates according to their electronic effects (Hammett parameters). Modifying the other phenyl ring (the one attached to the carbonyl) with electron-withdrawing groups would similarly increase reactivity.

Enolate Formation: The acidity of the α-protons in the parent ketone, 1-(2,4-dichlorophenyl)ethan-1-one, is enhanced by the electron-withdrawing nature of the dichlorophenyl ring. This facilitates the formation of an enolate anion upon treatment with a base. Further structural modifications, such as adding more electron-withdrawing groups, would increase this acidity, potentially allowing for the use of weaker bases to form the enolate. chemrxiv.org

Aldol (B89426) and Related Condensations: The corresponding enolate of 1-(2,4-dichlorophenyl)ethan-1-one can act as a nucleophile in aldol-type reactions. The reactivity in these condensations would be influenced by the stability and nucleophilicity of the enolate, which is again tied to the electronic nature of the aryl substituents.

Favorskii Rearrangement: α-Halo ketones, in the presence of a base, can undergo the Favorskii rearrangement to form esters or carboxylic acids. The reaction proceeds through a cyclopropanone (B1606653) intermediate. The electronic nature of the aryl groups can influence the rate of initial enolate formation and the subsequent steps of the rearrangement. The electron-deficient 2,4-dichlorophenyl ring would facilitate the initial proton abstraction required to initiate the rearrangement.

Future Research Directions and Unexplored Avenues for 2 2,4 Dichlorophenyl 1 Phenylethan 1 One

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methodologies for α-aryl ketones often rely on traditional multi-step processes that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more environmentally benign and efficient synthetic pathways to 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one.

Key Research Thrusts:

Transition-Metal-Free Catalysis: Exploration of transition-metal-free reactions, such as the Meerwein arylation of α,β-unsaturated carbonyl compounds, could provide a scalable and less toxic alternative to traditional palladium- or copper-catalyzed cross-coupling reactions. nih.gov A potential route could involve the reaction of a suitable enolate precursor of acetophenone (B1666503) with a diazotized 2,4-dichloroaniline derivative.

Aqueous Micellar Catalysis: Performing α-arylation reactions in water using designer surfactants can significantly reduce the reliance on volatile organic solvents. rsc.orgrsc.org The development of a micellar-based synthesis for this compound would represent a substantial advancement in green chemistry. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging carbon-carbon bonds under mild conditions. Investigating the photoinduced α-arylation of ketones could lead to a highly efficient and sustainable synthesis of the title compound. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Transition-Metal-Free Catalysis | Lower toxicity, reduced cost, simplified purification | Substrate scope, reaction efficiency |

| Aqueous Micellar Catalysis | Elimination of organic solvents, recyclability of the catalytic system | Surfactant design, product isolation |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Catalyst selection, quantum yield optimization |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by the carbonyl group and the adjacent α-carbon. Future research should aim to uncover novel transformations that go beyond the well-established reactions of ketones.

Areas for Investigation:

Enantioselective Functionalization: The development of catalytic asymmetric methods for the further functionalization of the α-position would be of significant interest, enabling the synthesis of chiral derivatives with potential applications in medicinal chemistry. acs.orgnih.govacs.org This could involve enantioselective alkylation, amination, or hydroxylation reactions.

C-H Activation/Functionalization: Direct functionalization of the aromatic C-H bonds on either the phenyl or the 2,4-dichlorophenyl ring would provide a highly atom-economical route to more complex derivatives. This could be achieved using transition metal catalysis to introduce new substituents at specific positions.

Unconventional Annulation Reactions: Designing novel annulation strategies where this compound acts as a building block for the synthesis of heterocyclic compounds, such as pyrazoles or thiophenes, could lead to the discovery of new biologically active molecules. nih.gov

Investigation of the Chemical Compound's Behavior in Solid-State Reactions and Crystal Engineering

The solid-state properties of this compound remain largely unexplored. Understanding its crystalline behavior is crucial for applications in materials science and for controlling its physical properties.

Future Research Focus:

Polymorphism and Co-crystal Formation: A systematic screening for polymorphs and co-crystals of this compound could reveal new crystalline forms with altered physical properties such as solubility, melting point, and stability. ub.edu Co-formers could be selected based on their ability to form specific intermolecular interactions, such as hydrogen bonds or halogen bonds, with the target molecule.

Solid-State Photochemistry: The crystalline environment can exert significant control over the outcome of photochemical reactions. researchgate.net Investigating the solid-state photoreactivity of this compound, such as [2+2] cycloadditions or Norrish-type reactions, could lead to the synthesis of unique dimeric or rearranged products that are not accessible in solution.

Hirshfeld Surface Analysis: Computational techniques like Hirshfeld surface analysis can provide valuable insights into the intermolecular interactions that govern the crystal packing. nih.gov This analysis can help in understanding the existing crystal structure and in designing new co-crystals with desired properties.

Application of Advanced Computational Methods for Predicting and Designing New Transformations

In silico methods are becoming increasingly powerful tools in modern chemical research. Applying advanced computational techniques to this compound can accelerate the discovery of new reactions and provide a deeper understanding of its chemical behavior.

Computational Approaches:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of new transformations, and rationalize experimentally observed reactivity. nih.govacs.orgnih.gov For instance, DFT could be used to model the transition states of potential enantioselective reactions.

Molecular Docking Simulations: If derivatives of this compound are to be explored for biological applications, molecular docking studies can predict their binding affinity and orientation within the active site of a target protein. mdpi.com

Machine Learning and AI: In the longer term, machine learning algorithms could be trained on existing reactivity data for α-aryl ketones to predict novel reactions and optimal reaction conditions for this compound.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic elucidation, prediction of selectivity | Deeper understanding of reactivity, rational design of experiments |

| Molecular Docking | Virtual screening for biological activity | Identification of potential protein targets, lead compound optimization |

| Machine Learning | Prediction of novel reactions and conditions | Accelerated discovery of new transformations |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.